N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride

Description

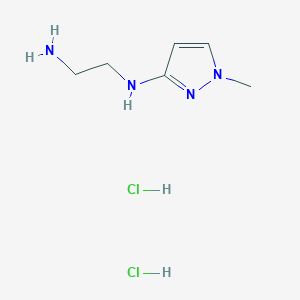

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-10-5-2-6(9-10)8-4-3-7;;/h2,5H,3-4,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEISODDGBVNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride exhibits a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antibacterial efficacy .

- Antiviral Properties : Preliminary studies indicate potential antiviral activity, possibly through interactions with viral enzymes or host cell receptors.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antitumor Activity : Investigations into related compounds revealed promising antitumor effects, with certain derivatives inducing apoptosis in cancer cell lines.

Structure-Activity Relationship

The structure-activity relationship (SAR) of pyrazole derivatives is critical for understanding their biological functions. Modifications at different positions on the pyrazole ring can significantly influence the compound's activity:

| Modification Position | Effect on Activity |

|---|---|

| R1 (e.g., methyl group) | Enhances lipophilicity and receptor binding |

| R2 (e.g., amine group) | Increases solubility and bioavailability |

| R3 (e.g., halogen substitution) | Modulates potency against specific targets |

Research has shown that specific substitutions can lead to enhanced efficacy in antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Compounds with aliphatic amide pharmacophores showed significant antibacterial activity, highlighting the importance of structural features in enhancing efficacy .

Case Study 2: Antitumor Activity

In vitro studies on A549 lung cancer cells demonstrated that certain pyrazole derivatives induced apoptosis, with IC50 values indicating potent antitumor activity. This suggests a promising avenue for developing new anticancer agents based on pyrazole scaffolds.

Future Directions in Research

Research on this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in real biological systems.

- Formulation Development : Exploring various drug delivery systems to enhance bioavailability and target specificity.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyrazole ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinctions:

Key Observations :

- Pyrazole vs. Imidazole/Nitroimidazole : The pyrazole ring in the target compound lacks the redox-active nitro group found in nitroimidazoles , limiting its utility in prodrug activation but enhancing stability.

- Amine Chain Flexibility : The ethylamine sidechain offers conformational flexibility, contrasting with rigid macrocyclic systems in cyclam-polyamine hybrids .

Functional Analogs (Dihydrochloride Salts)

Dihydrochloride salts are frequently employed to improve water solubility. Examples include:

Key Observations :

Biological Activity

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and various pharmacological effects based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The structural diversity of pyrazoles allows for significant variability in their biological effects, making them valuable scaffolds in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors or activators of specific enzymes. For instance, they may interact with kinases and phosphatases, crucial for cellular signaling pathways.

- Gene Expression Modulation : These compounds can influence gene expression by binding to transcription factors or regulatory proteins, thereby altering cellular responses such as proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound may engage in several biochemical pathways:

- Antimicrobial Activity : Similar pyrazole compounds have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. For example, derivatives have shown efficacy against E. coli and S. aureus .

- Anticancer Properties : Pyrazole derivatives have been reported to induce apoptosis in cancer cells, with some showing IC50 values comparable to established chemotherapeutics .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated a notable induction of apoptosis and cell cycle arrest at specific phases, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride with high purity?

- Methodology : Optimize the reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize byproducts. Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) followed by vacuum drying can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm. Structural validation should employ (e.g., verifying the methyl group at δ ~3.0 ppm and pyrazole protons at δ ~6.5–7.5 ppm) and elemental analysis for Cl content .

Q. How can crystallographic techniques resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal for determining bond lengths, angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty. For salts like dihydrochlorides, prioritize resolving chloride counterion positions and protonation states of amine groups .

Q. What analytical techniques are suitable for assessing its stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Monitor hygroscopicity via dynamic vapor sorption (DVS) and validate chemical stability over time using and mass spectrometry (MS). Store samples in desiccators with inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on hydrogen-bonding patterns in its crystal lattice be resolved?

- Methodology : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D , R , or C motifs). Use high-resolution SCXRD data (≤0.8 Å) to distinguish between strong N–H···Cl interactions and weaker C–H···Cl contacts. Computational tools like CrystalExplorer can map Hirshfeld surfaces to quantify intermolecular interactions and resolve ambiguities in packing motifs .

Q. What computational strategies predict its reactivity in supramolecular assemblies?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrostatic potential surfaces, highlighting nucleophilic (amine) and electrophilic (pyrazole) sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can predict self-assembly behavior. Validate predictions with experimental data from small-angle X-ray scattering (SAXS) .

Q. How does this compound interact with biological macromolecules, and what experimental designs validate these interactions?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., kinases). For structural insights, employ cryo-electron microscopy (cryo-EM) or co-crystallization trials. Fluorescence quenching assays (e.g., tryptophan emission at 340 nm) can detect conformational changes in target proteins .

Q. What environmental degradation pathways are relevant for this compound, and how are they modeled?

- Methodology : Simulate hydrolysis under acidic/basic conditions (pH 3–10) using LC-MS to identify degradation products (e.g., free pyrazole or ethylenediamine derivatives). Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity. Field studies using soil/water microcosms can validate biodegradation rates and metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.